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Abstract
(+)-Darunavir is a potent, second-generation HIV-1 protease inhibitor that has become a

cornerstone of highly active antiretroviral therapy (HAART). Its design represents a pinnacle of

structure-based drug design, featuring a high affinity for the HIV-1 protease active site and a

formidable genetic barrier to the development of drug resistance. This technical guide provides

a comprehensive analysis of the structure-activity relationships (SAR) of (+)-Darunavir. We will

delve into the critical molecular interactions that govern its potent inhibitory activity, explore the

effects of structural modifications at key positions (P1, P2, P1', and P2'), and present

quantitative data to illustrate these relationships. Furthermore, this guide details the key

experimental protocols for evaluating the efficacy of Darunavir analogs and visualizes the

intricate relationships and workflows inherent in its SAR studies.

Introduction: The Molecular Basis of Darunavir's
Potency
HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving newly

synthesized Gag and Gag-Pol polyproteins into mature, functional proteins, a process essential

for the production of infectious virions.[1] Darunavir inhibits this process by binding with very

high affinity to the protease active site.[2] Its exceptional potency and high genetic barrier to

resistance are attributed to two key structural features: its ability to form extensive hydrogen
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bonds with the backbone of the protease active site and its snug fit within the substrate

envelope.[2][3]

The darunavir molecule can be conceptually divided into several key regions that interact with

the corresponding subsites of the HIV-1 protease active site: the P2, P1, P1', and P2' ligands.

The central hydroxyethylamine core mimics the transition state of the natural peptide substrate.

Structure-Activity Relationship (SAR) Studies
The development of Darunavir and its subsequent SAR studies have been guided by the

principle of maximizing interactions with the protease, particularly with its highly conserved

backbone atoms. This strategy has proven effective in maintaining potency against mutant viral

strains where side-chain mutations might otherwise confer resistance.[3]

The Critical Role of the P2 Moiety: The Bis-
Tetrahydrofuran (bis-THF) Ligand
The P2 ligand of Darunavir, the (3R,3aS,6aR)-bis-tetrahydrofuranylurethane (bis-THF), is a

privileged structure that plays a pivotal role in its high affinity.[3][4] This moiety forms strong

hydrogen bonds with the backbone amide nitrogens of Asp29 and Asp30 in the S2 subsite of

the protease.[5] These interactions are crucial for anchoring the inhibitor in the active site and

are less susceptible to disruption by mutations in the amino acid side chains.

While comprehensive quantitative SAR data for a wide range of bis-THF modifications is not

readily available in a single source, the existing literature consistently emphasizes the

importance of this specific stereoisomer for optimal activity.[6] Modifications to the bis-THF ring

have been explored, with some showing interesting activity against wild-type and multi-PI

resistant HIV-1 mutants.[5][7]

Modifications at the P1' Position
The P1' position of Darunavir, occupied by an isobutyl group, interacts with the S1' subsite of

the protease. SAR studies have shown that the size and hydrophobicity of this group are

critical.

Larger hydrophobic groups: Introduction of larger hydrophobic ligands, such as phenyl ethyl

or diphenyl propyl, at the P1' position generally leads to reduced activity.[8][9] This is likely
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due to steric hindrance and disruption of the optimal conformation within the S2' pocket.[8]

Phosphonate Modifications: Analogs with a P1 phosphonate modification, in combination

with larger hydrophobic P1' groups, have shown substantially improved potency against

highly mutated and resistant HIV-1 protease variants.[10]

Table 1: SAR of Darunavir Analogs with Modifications at the P1' Position

Compound ID
P1'
Modification

HIV-1 Protease
Inhibition Ki
(nM)

Fold Change
vs. Darunavir

Reference

Darunavir Isobutyl 1.87 1.0 [8]

5ba Phenyl ethyl 18.40 9.8 [8]

5be
Phenyl ethyl

derivative
35.84 19.2 [8]

5cg Diphenyl propyl > 100 > 53.5 [8]

GS-8374

Phosphonate +

larger

hydrophobic

moiety

0.32 (against

KY24 mutant)

N/A (mutant

strain)
[10]

Note: Data for GS-8374 is against a resistant mutant and not directly comparable to wild-type

inhibition of other analogs.

Modifications at the P2' Position
The P2' position of Darunavir features a 4-aminophenylsulfonamide moiety that interacts with

the S2' subsite. This region has been a fertile ground for modifications to enhance potency and

improve resistance profiles.

Aromatic Substitutions: The introduction of halogen (fluoro, chloro) and alkoxy functionalities

on the phenyl ring of the sulfonamide can lead to analogs with superior activity compared to

Darunavir.[8][9] For instance, analogs with dichloro and methoxy substitutions have shown

improved inhibitory constants.[8]
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Amide Derivatives: Modification of the 4-amino group to various amide derivatives has

yielded compounds with potent picomolar enzyme inhibitory activity, although this did not

always translate to improved antiviral activity in cell-based assays.

Table 2: SAR of Darunavir Analogs with Modifications at the P2' Position

Compound ID
P2'
Modification

HIV-1 Protease
Inhibition Ki
(nM)

Antiviral
Activity IC50
(nM)

Reference

Darunavir

4-

aminophenylsulf

onamide

1.87 ~5-10 [8]

5aa

4-amino-(3-

fluoro)phenylsulf

onamide

1.54 N/A [8]

5ac

4-amino-(3,5-

dichloro)phenyls

ulfonamide

0.31 N/A [8]

5ad

4-amino-(2,5-

dichloro)phenyls

ulfonamide

0.71 N/A [8]

5ae

4-amino-(3-

methoxy)phenyls

ulfonamide

0.28 N/A [8]

5af

4-amino-(3-

ethoxy)phenylsul

fonamide

1.11 N/A [8]

4b
N-acetamide

derivative
0.0006

~10-fold less

than DRV

N/A: Not available in the cited source.
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Experimental Protocols
The evaluation of Darunavir analogs relies on a suite of standardized biochemical and cell-

based assays to determine their inhibitory potency, antiviral activity, and cytotoxicity.

HIV-1 Protease Fluorogenic Inhibition Assay
This is a primary biochemical assay to determine the direct inhibitory activity of a compound

against the purified HIV-1 protease enzyme.

Principle: The assay utilizes a synthetic peptide substrate that contains a fluorophore and a

quencher pair. In the absence of an inhibitor, the protease cleaves the peptide, separating the

fluorophore from the quencher, resulting in an increase in fluorescence. An effective inhibitor

prevents this cleavage, leading to a stable, low fluorescence signal.

Detailed Protocol:

Reagent Preparation:

Assay Buffer: 50 mM Sodium Acetate, pH 5.5.

HIV-1 Protease Working Solution: The enzyme is diluted to a pre-determined optimal

concentration in cold assay buffer immediately before use.

Fluorogenic Substrate Working Solution: The substrate is diluted in assay buffer to the

final desired concentration.

Test Compounds: Compounds are typically dissolved in DMSO to create stock solutions

and then serially diluted.

Assay Procedure:

In a 96-well black microplate, add the test compound dilutions.

Add the HIV-1 protease working solution to all wells except for the "no enzyme" control.

Incubate the plate at room temperature for 15 minutes.
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Initiate the reaction by adding the substrate working solution to all wells.

Measure the fluorescence kinetically over a period of 1-3 hours at 37°C using a

fluorescence plate reader with excitation and emission wavelengths appropriate for the

substrate (e.g., Ex/Em = 330/450 nm).

Data Analysis:

The rate of reaction is determined from the linear portion of the fluorescence versus time

curve.

The percent inhibition is calculated for each inhibitor concentration.

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%)

is determined by fitting the data to a sigmoidal dose-response curve. The Ki value can be

subsequently calculated using the Morrison equation.

Cell-Based Anti-HIV Assay (MT-4 Cells)
This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context.

MT-4 cells, a human T-cell line, are highly susceptible to HIV infection and exhibit significant

cytopathic effects upon infection.[11]

Principle: The viability of MT-4 cells is measured in the presence of HIV-1 and varying

concentrations of the test compound. An effective antiviral agent will protect the cells from

virus-induced cell death.

Detailed Protocol (MTT Assay):

Cell Culture and Infection:

Seed MT-4 cells in a 96-well plate.

Add serial dilutions of the test compound.

Infect the cells with a stock of HIV-1. Include virus control (cells + virus) and cell control

(cells only) wells.
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Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.

Cell Viability Measurement (MTT):

After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 4 hours. Live cells will metabolize MTT into purple

formazan crystals.

Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan

crystals.

Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

The percentage of cell protection is calculated for each compound concentration relative

to the virus and cell controls.

The EC50 value (the concentration of the compound that protects 50% of the cells from

virus-induced death) is determined from the dose-response curve.

Cytotoxicity Assay
This assay is crucial to determine if the observed antiviral activity is due to specific inhibition of

the virus or simply due to toxicity to the host cells.

Principle: The viability of uninfected cells is measured in the presence of varying concentrations

of the test compound.

Detailed Protocol (MTT or XTT Assay):

Cell Culture and Treatment:

Seed cells (e.g., MT-4 or other relevant cell lines) in a 96-well plate.

Add serial dilutions of the test compound. Include a "cells only" control.

Incubate the plate for a duration that matches the antiviral assay (e.g., 4-5 days).
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Cell Viability Measurement:

Perform the MTT or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-

carboxanilide) assay as described previously.

Data Analysis:

The percentage of cytotoxicity is calculated for each compound concentration relative to

the untreated cell control.

The CC50 value (the concentration of the compound that reduces cell viability by 50%) is

determined from the dose-response curve.

Selectivity Index (SI): The SI is a critical parameter for evaluating the therapeutic potential of an

antiviral compound and is calculated as: SI = CC50 / EC50 A higher SI value indicates a

greater window between the concentration at which the drug is effective against the virus and

the concentration at which it is toxic to the host cells.

Visualizing SAR Studies and Workflows
Graphviz diagrams can be used to illustrate the logical flow of SAR studies and the key

interactions of Darunavir.
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Caption: A typical workflow for a structure-activity relationship (SAR) study of Darunavir

analogs.
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Caption: Key binding interactions of (+)-Darunavir within the HIV-1 protease active site.

Conclusion
The structure-activity relationship of (+)-Darunavir is a testament to the power of rational,

structure-based drug design. The bis-THF moiety at the P2 position is a key determinant of its

high affinity through strong hydrogen bonding with the protease backbone. Modifications at the

P1' and P2' positions offer opportunities to further enhance potency and overcome resistance,

although careful consideration of steric and electronic properties is required. The detailed

experimental protocols provided herein serve as a guide for the continued exploration of new

Darunavir analogs. Future efforts in this area will likely focus on designing inhibitors that can

maintain high potency against a broader range of resistant viral strains, further solidifying the

legacy of Darunavir in the fight against HIV/AIDS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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